5-Methoxy-2H-1-benzopyran-3-carbonitrile

Description

Contextual Significance of the 2H-1-Benzopyran Scaffold in Modern Organic Chemistry

The 2H-1-benzopyran, also known as 2H-chromene, is a heterocyclic organic compound formed by the fusion of a benzene (B151609) ring and a pyran ring. ijbpas.com This core structure is considered a "privileged scaffold" in medicinal chemistry because it is a key structural component in numerous natural and artificial molecules that demonstrate a broad spectrum of biological activities. researchgate.net

Natural products containing the benzopyran moiety include well-known compounds like flavonoids, which have various health benefits. Synthetic derivatives have also shown significant pharmacological potential. For instance, Cromakalim, which features a benzopyran structure, is known for its anti-hypertensive properties mediated through potassium channel modulation. nih.gov The versatility of the 2H-1-benzopyran scaffold allows for substitutions at various positions, leading to a wide range of derivatives with diverse applications. researchgate.netnih.gov This structural framework is also utilized in the development of dyes and fluorescent sensors due to its unique photophysical properties. taylorandfrancis.com

Table 1: Examples of Biologically Active Molecules Containing the Benzopyran Scaffold

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Hydroxylonchocarpin | Anticancer | nih.gov |

| Moracin D | Antifungal | researchgate.net |

| Cromakalim | Anti-hypertensive | nih.gov |

| SD8381 | Anti-inflammatory (COX-2 inhibitor) | nih.gov |

Importance of 2H-1-Benzopyran-3-carbonitrile Derivatives as Key Synthetic Intermediates and Biologically Relevant Molecules

The incorporation of a carbonitrile (cyano) group at the 3-position of the 2H-1-benzopyran scaffold yields 2H-1-benzopyran-3-carbonitrile derivatives. These compounds are valuable as both biologically active molecules and as versatile synthetic intermediates. The carbonitrile group can be chemically transformed into other functional groups such as amides, carboxylic acids, or amines, providing a pathway to a diverse array of new compounds.

For example, 2-amino-4-phenyl-4H-chromene-3-carbonitrile has been used as a starting material for the synthesis of chromeno[2,3-d]pyrimidines, which have shown potential as antitubercular and antibacterial agents. ijbpas.com This highlights the role of the carbonitrile derivative as a key building block in the creation of more complex heterocyclic systems. ijbpas.com

Furthermore, derivatives of 2H-1-benzopyran-2-one (coumarin) containing a carbonitrile group are explored for their wide-ranging pharmacological properties. researchgate.net The benzopyran-3-carbonitrile motif is a core component in the design of molecules with potential therapeutic applications, including antimicrobial and anticancer activities. ijbpas.comresearchgate.net

Overview of Current Research Trajectories for Methoxy-Substituted Benzopyran Carbonitriles

The introduction of a methoxy (B1213986) (-OCH3) group onto the benzopyran carbonitrile framework can significantly influence the molecule's electronic properties and biological activity. Research into methoxy-substituted benzopyran carbonitriles often focuses on synthesizing novel derivatives and evaluating their therapeutic potential.

Recent studies have explored the synthesis of various methoxy-substituted benzo[h]quinoline-3-carbonitrile and benzo[f]chromene-2-carbonitrile derivatives. mdpi.comfrontiersin.org These investigations aim to understand how the position and number of methoxy groups affect the compound's biological profile. For example, in a series of methoxybenzo[h]quinoline-3-carbonitrile analogs, the substitution pattern of methoxy and hydroxyl groups on an attached phenyl ring was found to be critical for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com

Another area of research involves the synthesis of 8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives and the analysis of their antitumor mechanisms. frontiersin.org These studies contribute to the development of new potential anticancer agents by systematically modifying the structure to enhance potency and selectivity. frontiersin.org The presence of the methoxy group is often a key feature in structure-activity relationship (SAR) studies, helping to guide the design of more effective and targeted therapeutic compounds. mdpi.commdpi.com

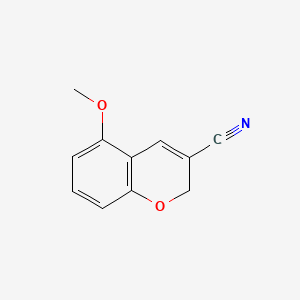

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-13-10-3-2-4-11-9(10)5-8(6-12)7-14-11/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVQCKSTIKMJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206173 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57543-72-3 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile Derivatives

Nucleophilic and Electrophilic Reactivity Profiles of the 2H-1-Benzopyran-3-carbonitrile System

The reactivity of the 2H-1-benzopyran-3-carbonitrile framework is characterized by its susceptibility to both nucleophilic and electrophilic attack at different positions. A nucleophile, defined as a reactant that provides an electron pair to form a new covalent bond, is attracted to electron-deficient sites. masterorganicchemistry.com Conversely, an electrophile accepts an electron pair. masterorganicchemistry.com The distribution of electron density within the benzopyran system dictates the preferred sites for these reactions.

The presence of the electron-withdrawing nitrile group (-CN) at the C3 position, coupled with the pyran ring oxygen, renders the C2 and C4 positions of the pyran ring electrophilic. This makes them susceptible to attack by nucleophiles. For instance, the reaction of 2-amino-4-aryl-4H-chromene-3-carbonitriles with reagents like triethyl orthoformate can lead to the formation of an imidate at the C2 position, which can then be used to build further heterocyclic rings. psu.edu

Simultaneously, the benzene (B151609) ring, influenced by the electron-donating 5-methoxy group (-OCH3) and the pyran oxygen, is activated towards electrophilic aromatic substitution. The methoxy (B1213986) group directs incoming electrophiles primarily to the ortho and para positions (C6 and C8).

Cycloaddition Reactions Involving Benzopyran-3-carbonitriles

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. Benzopyran derivatives, including those with a C3-carbonitrile group, can participate in these reactions, acting as either the diene or dienophile component depending on the substitution pattern and reaction partner.

One of the most common types is the Diels-Alder reaction, a [4+2] cycloaddition. Studies on related 2H-1-benzopyran-2-ones (coumarins) with vinyl groups at the C4 position have shown they can act as dienes in thermal Diels-Alder reactions with electron-poor dienophiles. itn.ptresearchgate.net This reactivity allows for the synthesis of complex, polycyclic structures based on the coumarin (B35378) scaffold. itn.pt Although direct examples involving 5-Methoxy-2H-1-benzopyran-3-carbonitrile are not extensively detailed, the underlying principles suggest its potential participation in similar transformations.

Another significant class of cycloadditions is the 1,3-dipolar cycloaddition. nih.gov For example, nitrile oxides generated from corresponding oximes can react with dipolarophiles to form new five-membered heterocyclic rings. researchgate.net Research on 2-oxo-2H- ontosight.aibenzopyran-4-carbonitrile N-oxide demonstrates its ability to undergo 1,3-cycloaddition reactions to yield 4-heterocyclic substituted coumarin derivatives. researchgate.net Similarly, intramolecular 1,3-dipolar cycloadditions have been utilized in the solid-phase synthesis of isoxazole-fused benzopyrans. mdpi.com

The outcomes of these reactions, including regioselectivity and stereoselectivity, are often influenced by the electronic nature of the substituents on the benzopyran ring and the reaction conditions. nih.gov

Ring Opening and Rearrangement Mechanisms in Benzopyran Derivatives

The pyran ring in benzopyran derivatives is susceptible to cleavage and rearrangement under certain conditions, leading to the formation of different heterocyclic or open-chain structures. These transformations are often initiated by nucleophilic attack or under acidic or basic catalysis.

One documented example involves an unusual rearrangement of a benzopyran system to a benzofuran (B130515) derivative. nih.gov In this case, the transformation was observed during the synthesis of potential inhibitors for Alzheimer's disease. The proposed mechanism suggests that the rearrangement can occur under moderate conditions, offering a novel pathway to biologically relevant benzofurans from benzopyran precursors. nih.gov

The interaction of benzopyran derivatives with strong nucleophiles can also lead to ring-opening. For instance, the reaction of certain furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazines results in recyclization through the opening of the furan (B31954) ring to form substituted pyrazol-3-ones. beilstein-journals.org While this is a related system, it highlights the potential for the pyran ring in benzopyran-3-carbonitriles to undergo similar nucleophile-induced ring-opening and subsequent recyclization to form new heterocyclic systems. The specific pathway depends on the nucleophile and the substituents present on the benzopyran core. beilstein-journals.org

Hydride Transfer Mechanisms and Thermodynamic Studies of Benzopyran Compounds

Hydride transfer reactions, involving the movement of a hydride ion (H⁻), are fundamental in organic chemistry, particularly in reductions. youtube.com Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common hydride donors. youtube.com

In the context of benzopyran systems, hydride transfer is relevant for the reduction of carbonyl groups or conjugated double bonds. While specific mechanistic studies on this compound are limited, the general principles apply. The nitrile group and the C=C double bond in the pyran ring are potential sites for reduction via hydride attack.

Thermodynamic studies provide crucial insights into the stability of molecules and the feasibility of reactions. Research combining thermodynamics and kinetics has been conducted on benzopyran compounds to measure and calculate data for the molecules and their intermediates. researchgate.net Such studies are vital for understanding reaction mechanisms, including hydride transfer processes, and for predicting the most favorable reaction pathways. researchgate.net The stability of the benzopyran core structure makes these compounds important in the synthesis of various natural products and drugs. researchgate.net

Radical Reaction Pathways in the Synthesis and Transformation of Benzopyran-3-carbonitriles

Radical reactions, which involve intermediates with unpaired electrons, offer alternative synthetic routes to ionic pathways. researchgate.net These reactions are typically initiated by radical initiators (like AIBN) or by light.

While ionic mechanisms often dominate the chemistry of benzopyrans, radical pathways can be employed for specific transformations. For example, the Knoevenagel condensation, a key step in the synthesis of many 2-amino-4H-chromene-3-carbonitriles, proceeds via a multi-step ionic mechanism. psu.edu However, subsequent modifications or other synthetic strategies could involve radical steps.

Mechanistic investigations into complex reactions sometimes consider the possibility of radical pathways. For instance, in distinguishing between different potential mechanisms for the formation of iron hydride sulfide (B99878) complexes, a "radical clock" experiment was used to test for a possible radical pathway versus a concerted one. nih.gov Although not directly involving benzopyrans, this illustrates the type of investigation required to confirm or rule out radical involvement. The synthesis of complex organic molecules often involves a variety of reaction types, and understanding the potential for radical pathways is crucial for reaction design and optimization. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. For 5-Methoxy-2H-1-benzopyran-3-carbonitrile analogs, ¹H-NMR and ¹³C-NMR spectra are indispensable for confirming the substitution pattern and stereochemistry. researchgate.netresearchgate.net

In ¹H-NMR spectra of benzopyran derivatives, the chemical shifts (δ) of protons are indicative of their electronic environment. Aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while protons on the pyran ring and methoxy (B1213986) group have distinct signals. For instance, the methoxy group protons (-OCH₃) characteristically present as a sharp singlet. The protons of the pyran ring exhibit chemical shifts and coupling patterns that can define their relative positions. ceon.rs

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates protons with their directly attached carbon atoms. researchgate.net More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) reveal long-range (2-3 bond) couplings between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework. ceon.rsresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine the spatial proximity of protons, which is vital for stereochemical assignments. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The nitrile carbon (C≡N) has a characteristic signal in the 115-120 ppm range. The carbonyl carbon in related coumarin (B35378) structures appears significantly downfield (around 160 ppm). ceon.rs The positions of carbons in the aromatic and pyran rings are determined by their substitution and electronic environment.

Table 1: Representative NMR Data for Benzopyran Derivatives Interactive table available in the online version.

| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity / Notes |

|---|---|---|

| ¹H | 6.5 - 8.0 | m (Aromatic Protons) |

| ¹H | ~4.8 | s (CH₂ of pyran ring) |

| ¹H | ~3.9 | s (OCH₃ Protons) |

| ¹³C | 115 - 160 | Aromatic & Pyran Carbons |

| ¹³C | ~117 | Nitrile Carbon (C≡N) |

| ¹³C | ~56 | Methoxy Carbon (OCH₃) |

| ¹³C | ~65 | CH₂ of pyran ring |

Note: Specific shifts can vary based on the full substitution pattern of the analog. researchgate.netceon.rs

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of its molecular formula. jcsp.org.pkmdpi.com

In a typical electron ionization (EI) mass spectrum of a benzopyran analog, a molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. nist.gov For example, the related compound 7-Methoxy-2H-1-benzopyran-2-one has a molecular weight of 176.17 g/mol . nist.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzopyran derivatives may include the loss of small molecules like CO, the methoxy group (·CH₃), or a formyl radical (·CHO), leading to the formation of stable fragment ions. Analyzing these fragments helps to confirm the presence of specific structural motifs within the molecule.

Table 2: Mass Spectrometry Data for a Related Benzopyran Analog (Cyclocoumarol) Interactive table available in the online version.

| Compound | Formula | Molecular Weight ( g/mol ) | Key m/z values in Mass Spectrum |

|---|---|---|---|

| Cyclocoumarol | C₂₀H₁₈O₄ | 322.35 | 322 (M⁺), 291, 205, 121, 91 |

Source: NIST Mass Spectrometry Data Center nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. copbela.orglibretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features.

The most diagnostic peak for this compound is the nitrile (C≡N) stretching vibration, which appears as a sharp, medium-intensity band in the region of 2260–2220 cm⁻¹. copbela.orgspectroscopyonline.com The presence of an aromatic ring is indicated by C=C stretching vibrations within the ring, typically found in the 1600–1450 cm⁻¹ range, and C-H stretching vibrations for hydrogens attached to the aromatic ring, which appear above 3000 cm⁻¹. pressbooks.publibretexts.org The C-O stretching vibration of the methoxy group is expected to produce a strong band in the fingerprint region, approximately between 1250 cm⁻¹ and 1020 cm⁻¹. copbela.org

Table 3: Characteristic IR Absorption Frequencies for Benzopyran-3-carbonitrile Analogs Interactive table available in the online version.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2260 - 2220 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Methoxy C-O | Stretch | 1335 - 1250 (aromatic) | Strong |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

Sources: General IR data tables and specific data for related compounds. copbela.orgpressbooks.pubucla.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to calculate the empirical formula of a substance, which can then be compared with the molecular formula derived from mass spectrometry to verify the compound's composition and purity. nih.govpsu.edu

For a synthesized sample of a this compound analog, the experimentally determined percentages of C, H, and N must agree with the calculated values based on its proposed molecular formula within a narrow margin of error (typically ±0.4%). This agreement provides strong evidence for the structural assignment.

Table 4: Example Elemental Analysis Data for a Fused Benzopyran Derivative (C₂₂H₁₇N₃O₂) Interactive table available in the online version.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 74.35 | - |

| Hydrogen (H) | 4.82 | - |

| Nitrogen (N) | 11.82 | - |

X-Ray Diffraction (XRD) for Single-Crystal Structure Determination of Benzopyran Derivatives

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional structure of a molecule. mdpi.comnih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. It also shows how molecules pack together in the crystal lattice, stabilized by intermolecular interactions like hydrogen bonds or π–π stacking. mdpi.com

For a derivative of this compound that forms suitable single crystals, XRD analysis would confirm the planarity of the benzene ring, the conformation of the pyran ring, and the spatial arrangement of all substituents. acs.orgresearchgate.net The results include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, which are unique for a given crystalline solid. nih.govnih.gov

Table 5: Illustrative X-Ray Crystallography Data for a Benzopyran Derivative Interactive table available in the online version.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.618 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

Note: Data presented is for a related heterocyclic system to illustrate the type of information obtained. mdpi.com

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with conjugated π-electron systems, such as the benzopyran nucleus. researchgate.net

The UV-Vis spectrum of a this compound analog would display characteristic absorption maxima (λ_max) that are indicative of its electronic structure. The conjugated system formed by the fusion of the benzene and pyran rings, along with the nitrile group, gives rise to specific π → π* and n → π* electronic transitions. The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the benzopyran core. researchgate.net For example, the NIST Chemistry WebBook shows that 7-methoxy-2H-1-benzopyran-2-one has a significant absorption peak. nist.gov

Computational and Theoretical Studies on 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile Structures and Reactions

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Methoxy-2H-1-benzopyran-3-carbonitrile, DFT calculations are crucial for understanding its fundamental chemical properties.

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound are calculated to find the minimum energy structure. mdpi.comresearchgate.net For similar complex heterocyclic systems, theoretical calculations have shown good agreement with experimental data from X-ray crystallography. mdpi.com

Electronic Structure and Reactivity: DFT is employed to calculate key electronic properties that dictate the molecule's reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.netresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For coumarin (B35378) derivatives, the HOMO-LUMO energy gap has been a subject of detailed study to understand their chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netpnrjournal.com In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the electronegative oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the nitrile group would be expected to be electron-rich centers. researchgate.net

Below is a table summarizing the typical quantum chemical descriptors calculated using DFT for a molecule like this compound, based on studies of related compounds.

| Descriptor | Significance | Typical Calculation Method |

| HOMO Energy | Correlates with the ability to donate an electron (ionization potential). researchgate.netresearchgate.net | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Correlates with the ability to accept an electron (electron affinity). researchgate.netresearchgate.net | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity, polarizability, and kinetic stability. researchgate.net | ΔE = ELUMO - EHOMO |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, affecting solubility and intermolecular interactions. | DFT/B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net | DFT/B3LYP/6-311++G(d,p) |

Molecular Docking Studies for Investigating Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. nih.gov

For this compound, molecular docking studies would be performed to predict its binding affinity and interaction mode with various potential protein targets. The benzopyran scaffold is known to interact with a range of biological macromolecules. nih.govnih.govnih.gov The docking process involves preparing the 3D structure of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand. psu.edu

The results of a docking study reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. nih.gov For instance, docking studies on benzopyran derivatives have elucidated their binding modes with enzymes like cyclooxygenase-2 (COX-2) and thrombin. nih.govnih.gov Such analyses can explain the potency and selectivity of a compound and guide the design of new derivatives with improved affinity. nih.gov

The following table lists potential protein targets for benzopyran derivatives, which could be investigated for this compound.

| Protein Target | Therapeutic Area/Function | Key Interacting Residues (from studies on analogs) |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory. nih.gov | Tyr-361, Ser-516. nih.gov |

| Thrombin | Anticoagulant. nih.gov | Information not specified in the provided context. |

| Topoisomerase I | Anticancer. nih.gov | Information not specified in the provided context. |

| Potassium Channels | Vasodilation, various physiological processes. nih.gov | Information not specified in the provided context. |

| P-glycoprotein (P-gp) | Multidrug resistance in cancer. core.ac.uk | Hydrophobic regions, H-bond donors/acceptors. core.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities of Benzopyran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By establishing a correlation, a QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

For benzopyran derivatives, various QSAR studies have been conducted to understand the structural requirements for activities such as potassium channel activation, antiplasmodial effects, and COX-2 inhibition. nih.govnih.govmdpi.com The process involves:

Data Set: A series of congeneric compounds with measured biological activities (e.g., IC50 or pEC50 values) is required. nih.govmdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA). nih.govmdpi.com

Model Building: Statistical methods, like Partial Least Squares (PLS) analysis, are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation: The model's statistical significance and predictive power are rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. nih.govmdpi.com

A 3D-QSAR study on benzopyran-class COX-2 inhibitors revealed that steric and hydrophobic features were crucial for their biological activity. nih.gov Similarly, a QSAR study on benzopyran potassium channel activators showed that their relaxant potency could be effectively modeled using topological indices. nih.gov These models provide valuable insights into the structure-activity landscape, guiding the optimization of lead compounds. mdpi.com

The table below summarizes key findings from QSAR studies on benzopyran derivatives.

| QSAR Study Focus | Key Findings | Model Type |

| Benzopyran Potassium Channel Activators | Relaxant potency (pEC50) was successfully modeled using distance-based topological indices and an indicator parameter. nih.gov | 2D-QSAR |

| Antiplasmodial 1-Benzopyrans | A 3D-QSAR (CoMFA) model identified key steric and electrostatic fields influencing antiplasmodial activity, providing a tool to predict the activity of new congeners. mdpi.com | 3D-QSAR |

| Selective COX-2 Inhibitors | A Gaussian-based 3D-QSAR model indicated that steric and hydrophobic properties are important for governing biological activity. nih.gov | 3D-QSAR |

| P-glycoprotein Inhibitors | 2D-QSAR showed a correlation between the van der Waals surface area of hydrophobic atoms and activity. 3D-QSAR identified important distances between pharmacophoric features like H-bond donors/acceptors and hydrophobic groups. core.ac.uk | 2D & 3D-QSAR |

Thermodynamic and Kinetic Modeling of Chemical Transformations and Reaction Mechanisms

Understanding the thermodynamics and kinetics of chemical reactions is fundamental to controlling reaction pathways and predicting product formation. For benzopyran compounds, these studies can elucidate the mechanisms of important transformations, such as hydride transfer reactions, which are relevant to their role as antioxidants and their synthesis. nih.govmdpi.com

A combined approach of experimental measurements and computational modeling is often employed. nih.gov Thermodynamic properties of benzopyran compounds and their reaction intermediates can be calculated and measured to understand reaction feasibility. nih.gov Kinetic studies, on the other hand, provide information about reaction rates and activation energies, revealing the reaction mechanism. mdpi.com

Recent research on four benzopyran compounds demonstrated that their reaction with organic hydride acceptors proceeds via a one-step hydride transfer mechanism. nih.gov This work established a simultaneous correlation between the thermodynamics (hydride affinity) and kinetics (activation energy) of the reaction. nih.govmdpi.com It was found that the electronic effects of substituents on the benzene (B151609) ring could be linearly correlated with these properties. nih.gov Such models are powerful because they can be used to:

Calculate the activation energy of related reactions. nih.gov

Predict kinetic isotope effects, which are crucial for mechanistic studies. nih.govmdpi.com

Explore the selectivity of reduction processes involving hydride transfer. nih.gov

The development of Thermodynamic-Kinetic Modeling (TKM) formalisms, which adapt concepts from irreversible thermodynamics, provides a robust framework for creating physically feasible kinetic models of complex reaction networks that inherently obey thermodynamic constraints like detailed balance. psu.edunih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling and Drug-Likeliness Assessments for Benzopyran Scaffolds

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a potential drug candidate early in the development process. nih.govrsc.org In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, are widely used to filter out compounds that are likely to fail in later stages. mdpi.comnih.gov

For the benzopyran scaffold, including this compound, various computational tools can predict its drug-likeness and ADME profile. taylorandfrancis.com

Drug-Likeliness Assessment: This is often evaluated using rules like Lipinski's Rule of Five. bbk.ac.uklindushealth.com This rule suggests that poor oral absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

A molecular weight over 500 Daltons.

A LogP (octanol-water partition coefficient) over 5.

More than 10 hydrogen bond acceptors. bbk.ac.uklindushealth.com

Compounds that adhere to these rules are considered to have more "drug-like" physicochemical properties. taylorandfrancis.comresearchgate.net

ADME Profiling: Various online servers and software can predict specific ADME parameters. These predictions are based on models built from large datasets of experimental results. nih.govmdpi.com

Absorption: Parameters like human intestinal absorption (HIA) and gastrointestinal (GI) absorption are predicted. mdpi.comnih.gov

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). mdpi.com

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it.

Excretion: Total clearance and the likelihood of renal excretion can be estimated.

The following table presents a hypothetical ADME and drug-likeness profile for a compound like this compound, based on general properties of small heterocyclic molecules and the application of common predictive rules.

| Parameter | Predicted Property/Value | Significance in Drug Discovery |

| Molecular Weight (MW) | < 500 Da | Compliance with Lipinski's rule, affects absorption and distribution. bbk.ac.uklindushealth.com |

| LogP | < 5 | Measures lipophilicity; affects absorption, solubility, and metabolism. taylorandfrancis.combbk.ac.uk |

| Hydrogen Bond Donors (HBD) | < 5 | Affects membrane permeability and binding to targets. bbk.ac.uklindushealth.com |

| Hydrogen Bond Acceptors (HBA) | < 10 | Affects membrane permeability and binding to targets. bbk.ac.uklindushealth.com |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Variable (often predicted as non-permeant) | Crucial for CNS-targeting drugs, but non-permeation is desired for peripherally acting drugs. mdpi.com |

| CYP450 Inhibition | Possible inhibitor of certain isoforms | Potential for drug-drug interactions. |

| Drug-Likeliness Score | Positive | An overall score from various models indicating favorable physicochemical properties. researchgate.net |

Mechanistic Insights into Biological Activities of 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Substituted 2H-1-Benzopyran-3-carbonitrile Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the 2H-1-benzopyran-3-carbonitrile scaffold, SAR studies have revealed that the type and position of substituents on the benzopyran ring are critical determinants of the molecule's potency and selectivity for various biological targets. researchgate.netresearchgate.net

Key structural features that are often manipulated in SAR studies of benzopyran derivatives include:

Substitution on the Benzene (B151609) Ring: The presence, nature, and location of substituents on the aromatic portion of the benzopyran ring can significantly impact activity. For instance, the presence of hydroxyl or methoxy (B1213986) groups can enhance antioxidant properties. nih.gov

Modifications at the 3-Position: The carbonitrile group at the 3-position is a key feature. Its replacement with other functional groups, such as carboxamides or ketones, can lead to compounds with different biological profiles, including anti-inflammatory or enzyme inhibitory activities. nih.govnih.gov

Alterations at the 4-Position: Introduction of substituents at the 4-position, such as phenyl or anilino groups, has been shown to be important for antibacterial activity. researchgate.net

The three-dimensional shape of these molecules also plays a crucial role in their interaction with biological targets, influencing whether they act as inhibitors or binding agents. nih.gov

In Vitro Modulation of Cellular Pathways and Molecular Targets

Derivatives of the 2H-1-benzopyran scaffold have been extensively studied as inhibitors of various enzymes.

Kinases: While specific studies on 5-Methoxy-2H-1-benzopyran-3-carbonitrile are limited, related pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual PI3K/mTOR inhibitors, which are key enzymes in cell growth and proliferation pathways. nih.gov

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. nih.gov Coumarin (B35378) derivatives have been identified as potent, non-sugar α-glucosidase inhibitors. nih.govgoogle.com For instance, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed significant inhibitory activity, with one compound exhibiting an IC50 value of 0.0645 µM. nih.gov The inhibition of α-glucosidase helps in controlling post-prandial hyperglycemia. nih.gov

Human Leukocyte Elastase (HLE): HLE is a serine protease involved in inflammatory processes. Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid were designed as mechanism-based inhibitors of HLE. nih.govacs.org Certain derivatives acted as powerful time-dependent inhibitors of HLE. acs.org The presence of a pyridine (B92270) group as a substituent on the exocyclic ester function was found to be essential for inhibitory activity against HLE. acs.org

Cholinesterases: Although direct studies on this compound are not prevalent, the broader class of coumarins has been investigated for cholinesterase inhibition, relevant to neurodegenerative diseases.

Table 1: Enzyme Inhibition by 2H-1-Benzopyran Derivatives

| Enzyme | Derivative Type | Key Findings |

|---|---|---|

| α-Glucosidase | 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | Potent inhibition with IC50 values as low as 0.0645 µM. nih.gov |

| Human Leukocyte Elastase (HLE) | Pyridyl esters of 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid | Specific and time-dependent inhibition. nih.govacs.org |

| PI3K/mTOR | Morpholinopyrimidine-5-carbonitriles | Dual inhibition, inducing apoptosis in cancer cells. nih.gov |

The anticancer potential of benzopyran derivatives has been explored through various in vitro models.

Inhibition of Cancer Cell Proliferation: Novel morpholinopyrimidine-5-carbonitrile derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The most promising compounds showed excellent antitumor activity against the leukemia SR cell line, with IC50 values as low as 0.09 µM. nih.gov

Induction of Apoptosis: The same morpholinopyrimidine-5-carbonitrile derivatives were found to induce apoptosis in leukemia SR cells. nih.gov This was confirmed by Annexin-V and propidium (B1200493) iodide double labeling. nih.gov These compounds also caused a G2/M cell cycle arrest in the leukemia SR cell line. nih.gov

The 2H-1-benzopyran scaffold is a core structure in many compounds with antimicrobial properties. psu.eduresearchgate.net

Antibacterial Activity: Various derivatives of 2H-1-benzopyran-2-one have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, some 4-anilino-2H- nih.gov-benzopyran-2-one derivatives have shown activity against Escherichia coli and Staphylococcus aureus. researchgate.net The mechanism of action for some benzopyrone derivatives is believed to involve the inhibition of bacterial DNA gyrase B. mdpi.comnih.gov

Antifungal Activity: Benzopyrone derivatives have also shown promise as antifungal agents. psu.edunih.gov A series of new benzopyrone compounds with short terminal alkyl chains exhibited potent antifungal activity, with one compound showing a MIC80 value of 1.5 µg/mL against Trichophyton rubrum. nih.gov The proposed mechanism involves interaction with the fungal enzyme CYP51. nih.gov

Table 2: In Vitro Antimicrobial Activity of 2H-1-Benzopyran Derivatives

| Organism Type | Species | Derivative Type | Key Findings |

|---|---|---|---|

| Bacteria | Escherichia coli, Staphylococcus aureus | 4-anilino-2H- nih.gov-benzopyran-2-one | Showed antibacterial activity. researchgate.net |

| Bacteria | S. aureus, B. subtilis, E. coli | Benzopyrone derivatives | Inhibition of DNA gyrase B. mdpi.com |

| Fungi | Trichophyton rubrum | Benzopyrone with short alkyl chain | Potent antifungal activity (MIC80 = 1.5 µg/mL). nih.gov |

| Fungi | Candida albicans | Benzopyrone derivative 4a | Excellent antifungal activity comparable to amphotericin B. mdpi.com |

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. ceon.rs

Radical Scavenging: Coumarin derivatives have demonstrated antioxidant activity, which is often attributed to their ability to scavenge free radicals. researchgate.net The antioxidant capacity can be evaluated using methods like the DPPH assay. nih.govscilit.com

Influence of Substituents: The presence of phenolic hydroxyl and methoxy groups on the benzopyran ring can significantly enhance antioxidant activity. nih.gov The position of these groups is also crucial. nih.govnih.gov For example, the antioxidant activity is often increased when the transformation of the skeleton is from chroman to benzofuran (B130515). nih.gov Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of antioxidant action, such as hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov

Inflammation is a complex biological response, and its dysregulation is associated with numerous chronic diseases. nih.gov

Inhibition of Inflammatory Mediators: Coumarin and its derivatives have been shown to possess anti-inflammatory properties. nih.govnih.gov In vitro studies using models like lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells have demonstrated that coumarins can reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov

Enzyme Inhibition: The anti-inflammatory effects of some coumarin derivatives are linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and human leukocyte elastase. acs.orgijariit.com For example, a series of N-arylsubstituted 2-imino-2H-1-benzopyran-3-carboxamides and their 2-oxo analogues were found to be active anti-inflammatory agents. nih.gov

Mechanistic Investigations of Other Relevant In Vitro Biological Activities

Derivatives of this compound, which belong to the broader class of coumarins and benzopyranones, have been the subject of various in vitro studies to elucidate the mechanisms underlying their biological effects. These investigations have primarily focused on their potential as anticancer and antioxidant agents, with some research also exploring their role as enzyme inhibitors. The following sections detail the mechanistic insights gained from these studies, focusing on the influence of molecular structure on activity.

Anticancer Mechanisms

The anticancer properties of coumarin-based derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For instance, a study on new coumarin-based benzopyranone derivatives bearing different basic amino side chains demonstrated significant in vitro cytotoxicity against human lung carcinoma (A549) cells. researchgate.netnih.gov One of the tested compounds, which had a pyrrolidinylethoxyl amino side chain, was found to induce cell cycle arrest at various phases, depending on the concentration. researchgate.net This suggests that the anticancer activity of these derivatives may be mediated, at least in part, by their interference with the normal progression of the cell cycle, leading to the inhibition of cancer cell proliferation.

Furthermore, the structural similarity of some of these derivatives to tamoxifen, a well-known anticancer drug, hints at a potential mechanism involving the modulation of estrogen receptors, although this requires further specific investigation. researchgate.net The presence and nature of substituents on the benzopyranone core have been shown to be critical for their cytotoxic efficacy and selectivity against cancer cells over normal cells. researchgate.netnih.gov

Another area of investigation for structurally related compounds, such as methoxybenzo[h]quinoline-3-carbonitrile derivatives, has been their potential as repositioned agents with anti-prostate cancer properties. nih.gov While the core heterocyclic system differs, the presence of methoxy and carbonitrile functionalities is a shared feature, suggesting that these groups may play a role in the observed biological activities.

Antioxidant Mechanisms

The antioxidant activity of coumarin derivatives is another significant area of mechanistic investigation. The primary mechanism often involves the scavenging of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•) radical. A quantitative structure-activity relationship (QSAR) study on a series of 3-carboxycoumarin derivatives revealed a strong correlation between their antioxidant activity and the presence of hydroxyl groups on the coumarin ring. nih.gov This suggests that the hydrogen-donating ability of the hydroxyl groups is crucial for their radical scavenging capacity.

The position and number of methoxy groups on the aromatic ring of related phenolic compounds have also been shown to influence their antioxidant potential. nih.gov While not directly studying the title compound, this research indicates that the 5-methoxy group in this compound could contribute to its antioxidant profile, potentially through mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton-loss electron transfer (SPLET).

Enzyme Inhibition

While specific enzyme inhibition studies on this compound derivatives are not extensively reported in the reviewed literature, the broader class of coumarins is known to interact with various enzymes. For example, some coumarin derivatives have been investigated as inhibitors of carbonic anhydrases. The synthesis of chromeno[2,3-b]pyridine derivatives, which can be derived from related starting materials, points to the versatility of the benzopyranone scaffold in accessing compounds with potential enzyme inhibitory activity. acs.org

The development of 2-amino-5,6-dihydro-4-phenylbenzo[h]quinoline-3-carbonitrile derivatives as potential inhibitors of matrix metalloproteinases (MMPs) further underscores the potential of related structures to act as enzyme inhibitors. nih.gov Although the core structure is different, the shared carbonitrile functionality suggests a possible area for future mechanistic investigation for derivatives of this compound.

Interactive Data Table: In Vitro Cytotoxicity of Benzopyranone Derivatives against Human Lung Cancer Cells

| Compound | Side Chain | A549 LD₅₀ (µM) | LL47 LD₅₀ (µM) |

| 5 | Diethylaminoethoxy | 7.08 | 16.7 |

| 6 | Dimethylaminoethoxy | 5.0 | 20.4 |

| 7 | Morpholinoethoxy | 34.2 | 34.6 |

| 8 | Piperidinylethoxy | 8.33 | 15.4 |

| 9 | Pyrrolidinylethoxyl | 5.83 | 8.75 |

| Data sourced from a study on new coumarin-based benzopyranone derivatives. researchgate.netnih.gov |

Interactive Data Table: Antioxidant Activity of 3-Carboxycoumarin Derivatives

| Compound | Structure | DPPH• Scavenging Activity |

| C1 | 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | High |

| C2 | Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | High |

| This table highlights the significant radical-scavenging activity of hydroxylated 3-carboxycoumarin derivatives. nih.gov |

Potential Applications of 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile in Advanced Materials and Agrochemistry

Utilization in the Development of Fluorescent Dyes, Optical Sensors, and Chemical Probes

The coumarin (B35378) scaffold is a foundational component in the design of fluorescent molecules due to its rigid, π-conjugated structure, which is conducive to strong light emission. researchgate.netresearchgate.net The photophysical characteristics of coumarin derivatives can be precisely tuned by introducing functional groups onto the benzopyran ring. nih.govnih.gov The presence of an electron-donating group (EDG) and an electron-withdrawing group (EWG) often creates a "push-pull" system, which can enhance intramolecular charge transfer (ICT), leading to desirable properties such as large Stokes shifts and high fluorescence quantum yields. researchgate.netscispace.com

In 5-Methoxy-2H-1-benzopyran-3-carbonitrile, the 5-methoxy group acts as an EDG, while the 3-carbonitrile group serves as an EWG. This configuration suggests the compound could function as a potent fluorophore. Research on analogous structures supports this potential. For instance, various substituted coumarins are extensively used as fluorescent probes and sensors for detecting metal ions, pH changes, and specific biomolecules. researchgate.netmdpi.com The high sensitivity and photostability of the coumarin core make it an ideal signaling unit in chemosensors. researchgate.net

The utility of these compounds extends to advanced optical materials, including organic light-emitting diodes (OLEDs) and laser dyes. researchgate.netnih.gov The ability to tune the emission color from blue to red by altering substitution patterns makes coumarins highly versatile for these technologies. researchgate.net While specific data for this compound is not yet available, the photophysical properties of related methoxy- and carbonitrile-substituted coumarins underscore its promise in this domain.

Interactive Data Table: Photophysical Properties of Representative Coumarin Derivatives

This table presents data for structurally related coumarin compounds to illustrate the potential fluorescent properties of the target molecule. Data is solvent-dependent.

| Compound Name | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Application Context |

| Coumarin 151 (7-amino-4-trifluoromethylcoumarin) | ~380 | ~444 | ~64 | Fluorescent Probe, Chemsensor Signaling Unit scispace.comresearchgate.net |

| 5,7-Dimethoxycoumarin | ~320 | ~380 | ~60 | Photochemical Dimerization Studies ucf.edu |

| 14H-dibenzo[a,j]xanthenes-2H-1-benzopyran-2-one derivative | 384 | 483 | 99 | Fluorescent Molecule Synthesis universalcollegeofengineering.edu.in |

| 3-Benzoyl Coumarin Derivative (BC8) | - | - | - | Viscosity-Sensitive Fluorescent Probe researchgate.net |

Role in Agricultural Chemical Development (e.g., fungicides, insecticides, herbicides, nematicides, acaricides)

The benzopyran scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry, meaning it can bind to a variety of biological targets, leading to a wide range of bioactivities. researchgate.net Coumarin derivatives have been extensively investigated for their potential as active ingredients in pesticides, demonstrating fungicidal, insecticidal, and herbicidal activities. mdpi.comresearchgate.netnih.gov

Research has shown that substitutions on the coumarin ring are critical for defining the type and potency of agrochemical activity. nih.gov For example, a series of 3-benzoyl-4-hydroxylcoumarin derivatives showed significant fungicidal activity against important plant pathogens such as Rhizoctonia cerealis and Botrytis cinerea. nih.gov One analogue, 3-(2-bromo-4-chlorobenzoyl)-4-hydroxylcoumarin, exhibited 87.5% growth inhibition against R. cerealis at a concentration of 200 µg/mL. nih.gov This highlights the importance of the substitution pattern on the molecule's efficacy.

Furthermore, natural and synthetic coumarins have shown promise as eco-friendly insecticides. The parent compound, coumarin (2H-1-benzopyran-2-one), has been identified as a potent and selective aphicide against the green peach aphid, Myzus persicae. researchgate.net The diverse biological effects of coumarin-based molecules suggest that this compound could be a valuable lead compound for developing new agrochemicals with potentially novel modes of action.

Interactive Data Table: Reported Agrochemical Activities of Coumarin Derivatives

| Compound Class | Activity Type | Target Organism(s) | Key Finding |

| 3-Benzoyl-4-hydroxylcoumarins | Fungicidal | Rhizoctonia cerealis, Botrytis cinerea, Physalospora piricola | Activity comparable to commercial fungicides like carbendazim. nih.gov |

| Coumarin (parent compound) | Insecticidal (Aphicide) | Myzus persicae (Green Peach Aphid) | Highly toxic to aphids while being less harmful to non-target species. researchgate.net |

| Coumarin-3-carboxamides | Antibacterial, Anticancer | Helicobacter pylori, HeLa cells | Specific derivatives show potent inhibition of bacterial growth and cancer cell lines. nih.gov |

| Substituted 2H- researchgate.net-Benzopyran-2-ones | Antimicrobial | S. aureus, E. coli | Novel synthesized derivatives showed considerable antimicrobial activity. researchgate.net |

Other Emerging Non-Pharmaceutical Applications in Chemical Sciences

Beyond fluorescence and agrochemistry, the unique chemical properties of the coumarin scaffold lend themselves to other specialized applications in the chemical and materials sciences. nih.govfrontiersin.org The reactivity and photophysical behavior of these compounds make them valuable building blocks for functional materials.

One notable application is as optical brighteners in the textile and paper industries, where they absorb invisible UV light and re-emit it as visible blue light, making materials appear whiter and brighter. mdpi.com In the field of advanced materials, coumarin derivatives have been used to create photoalignment layers for liquid crystals, which are essential components in modern displays and optical devices. researchgate.net

Furthermore, the coumarin ring can undergo photochemical reactions, such as [2+2] photocycloaddition. This reactivity can be harnessed for photopolymerization, allowing for the creation of novel polymers and cross-linked materials upon exposure to light. ucf.edu Studies on 5,7-dimethoxycoumarin have demonstrated its ability to form photodimers under UV or two-photon excitation, a process fundamental to developing photoresponsive materials. ucf.edu The potential for this compound to participate in similar reactions makes it a candidate for research into new photopolymers, charge-transfer agents, and organic-inorganic hybrid materials. researchgate.net

Future Research Directions and Challenges in 5 Methoxy 2h 1 Benzopyran 3 Carbonitrile Chemistry

Development of Novel, Sustainable, and Scalable Synthetic Methodologies for Methoxy-Substituted Benzopyran Carbonitriles

The development of synthetic methodologies for methoxy-substituted benzopyran carbonitriles that are not only novel but also sustainable and scalable is a primary focus of current research. Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and lengthy purification processes, which are not environmentally friendly or economically viable for large-scale production.

Future research in this area is directed towards several key approaches:

Green Chemistry Principles: The use of environmentally benign solvents such as water, ethanol, or supercritical fluids is being explored to replace hazardous organic solvents. Catalyst development is also moving towards recoverable and reusable options like solid acid catalysts or nanocatalysts, which can minimize waste and improve reaction efficiency.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated and high-throughput synthesis. The application of flow chemistry to the synthesis of methoxy-substituted benzopyran carbonitriles could enable more precise control over reaction parameters and facilitate seamless scale-up.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter reaction times. The development of microwave and ultrasound-assisted protocols for the synthesis of 5-Methoxy-2H-1-benzopyran-3-carbonitrile is a promising avenue for sustainable production.

A comparative overview of traditional versus modern synthetic approaches is presented in the table below:

| Feature | Traditional Synthesis | Modern Sustainable Synthesis |

| Solvents | Often toxic and volatile organic solvents (e.g., toluene, DMF) | Green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions |

| Catalysts | Homogeneous catalysts, often requiring difficult removal | Heterogeneous, reusable catalysts (e.g., nanocatalysts, solid acids) |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, photochemical methods |

| Process Type | Multi-step batch processing with intermediate isolation | One-pot, multi-component reactions, continuous flow processes |

| Waste Generation | High, due to solvent use and purification steps | Minimized through atom economy and catalyst recycling |

Advanced Mechanistic Elucidation of Complex Chemical Reactions and Biological Interactions at the Molecular Level

A deeper understanding of the mechanisms governing the chemical reactions and biological interactions of this compound is crucial for its rational design and application. Future research will leverage a combination of advanced experimental and computational techniques to unravel these intricate processes at the molecular level.

Key areas of investigation include:

Reaction Mechanism Studies: Detailed kinetic and isotopic labeling studies, coupled with in-situ spectroscopic monitoring (e.g., NMR, IR), can provide valuable insights into the transition states and intermediates of key synthetic transformations. For example, understanding the precise mechanism of the Knoevenagel condensation followed by intramolecular cyclization, a common route to benzopyrans, can enable the optimization of reaction conditions for improved selectivity and yield.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful in modeling reaction pathways, predicting the stability of intermediates, and explaining the regioselectivity and stereoselectivity of complex reactions. These computational studies can complement experimental findings and guide the design of new synthetic strategies.

Biological Target Identification: For biologically active derivatives, identifying the specific molecular targets (e.g., enzymes, receptors) is a critical step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the cellular components with which these compounds interact.

Molecular Docking and Dynamics: Computational docking simulations can predict the binding modes of this compound and its derivatives within the active sites of biological targets. Molecular dynamics (MD) simulations can further elucidate the stability of these interactions and the conformational changes that occur upon binding, providing a dynamic picture of the ligand-receptor complex.

Exploration of Underexplored Derivatization Pathways for Enhanced Functional Diversity

While significant research has focused on the synthesis of the core benzopyran structure, the exploration of novel derivatization pathways remains a fertile ground for discovery. Expanding the functional diversity of this compound can lead to compounds with fine-tuned properties for specific applications.

Future research directions in this area include:

C-H Functionalization: Direct C-H activation and functionalization of the benzopyran core represents a highly atom-economical approach to introduce new substituents. Developing selective methods for the functionalization of specific C-H bonds would open up new avenues for creating novel analogues.

Post-Synthetic Modification: Exploring reactions that modify the existing functional groups, such as the nitrile and methoxy (B1213986) groups, can lead to a wide array of new derivatives. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Scaffold Hopping and Ring Distortion: Investigating reactions that alter the core benzopyran skeleton, such as ring-opening, ring-expansion, or the introduction of heteroatoms, can lead to entirely new classes of compounds with potentially unique chemical and biological properties.

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be a powerful tool for linking the benzopyran scaffold to other molecules of interest, such as biomolecules, polymers, or fluorescent tags, in a highly efficient and specific manner.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design-build-test-learn cycle.

Key applications of AI and ML in the context of this compound include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to develop robust QSAR models that predict the biological activity or physicochemical properties of new benzopyran derivatives based on their chemical structure. This can help prioritize the synthesis of the most promising candidates.

De Novo Design: Generative AI models can design entirely new benzopyran-based structures with desired properties. These models can explore a vast chemical space to propose novel compounds that may not be conceived through traditional medicinal chemistry approaches.

Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. This can significantly reduce the time and resources required for synthetic planning and execution.

Virtual Screening: ML-based virtual screening can rapidly screen large compound libraries to identify potential hits that are likely to be active against a specific biological target. This can be a cost-effective way to identify starting points for drug discovery programs.

The following table outlines the potential impact of AI/ML in the research and development of benzopyran derivatives:

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling (QSAR/QSPR) | Develops models to predict biological activity or properties from chemical structure. | Prioritizes synthesis of high-potential compounds, reducing wasted effort. |

| Generative Models | Designs novel molecular structures with desired characteristics. | Expands accessible chemical space and identifies unconventional lead candidates. |

| Retrosynthesis Prediction | Proposes synthetic pathways for a target molecule. | Accelerates the planning of efficient and novel synthetic routes. |

| Reaction Optimization | Predicts optimal reaction conditions (temperature, catalyst, solvent). | Improves reaction yields, reduces costs, and minimizes byproduct formation. |

Expanding Applications of this compound in Diverse Scientific and Technological Fields

While much of the research on benzopyran derivatives has been focused on their medicinal applications, there is a growing interest in exploring their potential in other scientific and technological fields. The unique photophysical and chemical properties of these compounds make them attractive candidates for a range of applications.

Future research could focus on:

Materials Science: The incorporation of benzopyran units into polymers could lead to materials with novel optical, electronic, or thermal properties. For example, photochromic benzopyrans that change color upon exposure to light could be used in smart windows, optical data storage, and molecular switches.

Fluorescent Probes and Sensors: The inherent fluorescence of some benzopyran derivatives can be exploited to develop sensitive and selective probes for the detection of metal ions, anions, or biologically important molecules. The design of "turn-on" or "turn-off" fluorescent sensors based on the this compound scaffold is a promising area of research.

Organic Electronics: The electron-rich nature of the benzopyran ring system suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Tailoring the electronic properties of these compounds through derivatization could lead to high-performance organic electronic devices.

Agrochemicals: The biological activity of benzopyran derivatives is not limited to human medicine. There is potential for the development of new classes of herbicides, insecticides, or fungicides based on this scaffold, which could offer new modes of action to combat resistance.

Q & A

Basic: What are the recommended synthetic routes for 5-Methoxy-2H-1-benzopyran-3-carbonitrile?

Answer:

The synthesis of this compound can be adapted from methods used for structurally similar 3-cyanocoumarins. A validated approach involves:

- Knoevenagel condensation : Reacting 5-methoxy-2-hydroxybenzaldehyde with cyanoacetic acid in the presence of a catalyst (e.g., piperidine) under reflux conditions.

- Cyclization : Acid or base-mediated cyclization of intermediates to form the benzopyran core.

- Functional group modification : Introducing the methoxy group via nucleophilic substitution or protecting group strategies.

Reference methodologies for 7-alkoxy-3-cyanocoumarins (e.g., 7-ethoxy derivatives) highlight the importance of controlled reaction temperatures (60–80°C) and anhydrous conditions to avoid hydrolysis of the nitrile group .

Advanced: How can reaction conditions be optimized to enhance yield and purity in the synthesis of this compound?

Answer:

Optimization strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., DMAP) to improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions.

- In situ monitoring : Use HPLC or TLC to track reaction progress and identify byproducts.

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency compared to conventional heating.

For example, Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 5-methoxyphenylboronic acid) can introduce substituents while maintaining nitrile integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm).

- ¹³C NMR : Confirm the nitrile carbon (δ 115–120 ppm) and carbonyl groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₉NO₃, exact mass 203.06 g/mol).

- IR spectroscopy : Detect C≡N stretching (~2200 cm⁻¹) and C=O (coumarin ring, ~1700 cm⁻¹) .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Answer:

Single-crystal X-ray analysis provides:

- Bond lengths/angles : Confirm the planarity of the benzopyran core and substituent orientations.

- Packing interactions : Identify π-π stacking or hydrogen bonding influencing crystallinity.

- Tautomeric forms : Resolve ambiguities between keto-enol or lactone configurations.

For instance, studies on analogous pyran-3-carbonitrile derivatives revealed deviations in dihedral angles (e.g., 2-methoxy substituents at 176.0° from the pyran plane) .

Basic: What are the primary applications of this compound in biochemical research?

Answer:

- Fluorometric assays : The nitrile group and aromatic system enable fluorescence, useful for detecting enzymatic activity (e.g., cytochrome P450 oxidases) .

- Probe design : Functionalization at the 3-position creates sensors for reactive oxygen species (ROS) or metal ions.

Advanced: How do electronic effects of substituents influence the reactivity of this compound?

Answer:

- Electron-donating groups (e.g., methoxy) : Stabilize the aromatic system, reducing electrophilic substitution rates.

- Nitrile group : Acts as a strong electron-withdrawing group, directing nucleophilic attacks to the α-position.

- Steric effects : Bulky substituents at the 2-position hinder cyclization, requiring optimized catalysts.

Computational studies (DFT) can predict reaction pathways and transition states, aiding in rational design .

Basic: How should researchers address discrepancies in reported spectral data for this compound?

Answer:

- Cross-validate data : Compare NMR shifts with structurally similar compounds (e.g., 7-ethoxy-3-cyanocoumarin δC 115.2 ppm for C≡N) .

- Reproduce experiments : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

- Consult crystallographic data : Resolve tautomerism or polymorphism issues using X-ray structures .

Advanced: What strategies mitigate byproduct formation during functionalization of this compound?

Answer:

- Protecting groups : Use TMS or acetyl groups to shield reactive sites (e.g., hydroxyls).

- Low-temperature reactions : Reduce unwanted side reactions (e.g., nitrile hydrolysis).

- Flow chemistry : Enhances control over reaction parameters (residence time, mixing).

For example, selective O-demethylation can be achieved using BBr₃ at −78°C to preserve the nitrile group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.